molecular formula C19H21BrClN3O2 B5966085 2-BROMO-4-[(Z)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-METHOXYPHENOL

2-BROMO-4-[(Z)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-METHOXYPHENOL

Cat. No.: B5966085
M. Wt: 438.7 g/mol
InChI Key: UJBOQTSCAQOGJW-UUYOSTAYSA-N
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Description

2-BROMO-4-[(Z)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-METHOXYPHENOL is a complex organic compound that features a bromine atom, a chlorophenyl group, a piperazine ring, and a methoxyphenol moiety

Properties

IUPAC Name

2-bromo-4-[(Z)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrClN3O2/c1-26-18-11-15(10-17(20)19(18)25)12-22-24-8-6-23(7-9-24)13-14-2-4-16(21)5-3-14/h2-5,10-12,25H,6-9,13H2,1H3/b22-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBOQTSCAQOGJW-UUYOSTAYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\N2CCN(CC2)CC3=CC=C(C=C3)Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-[(Z)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-METHOXYPHENOL typically involves multi-step organic reactionsThe final step often involves the formation of the imine linkage under mild acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-[(Z)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-METHOXYPHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-BROMO-4-[(Z)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-METHOXYPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BROMO-4-[(Z)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The piperazine ring and the imine linkage play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMO-4-[(Z)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-METHOXYPHENOL is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the piperazine ring and imine linkage, makes it a versatile compound for various applications .

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